methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(5-methyl-1-phenylpyrazol-4-yl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-12(13(18)8-14(19)15(20)21-2)9-16-17(10)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUNFUITYWSQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)CC(=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate typically involves the condensation of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to reflux conditions.
Solvent: Ethanol or methanol.
Catalyst: Sodium ethoxide or other strong bases.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that compounds containing the pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have been synthesized and tested for their ability to induce apoptosis in cancer cells. In particular, studies have shown that certain pyrazole-based compounds can effectively inhibit tumor growth and promote cell death in colorectal carcinoma cells .
2. Antioxidant Properties:
Methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate has also been evaluated for its antioxidant capabilities. Compounds with similar structures have demonstrated radical scavenging activities superior to standard antioxidants like ascorbic acid, indicating potential use in preventing oxidative stress-related diseases .
3. Anti-inflammatory Effects:
The biological activity of pyrazole derivatives extends to anti-inflammatory properties. Some synthesized compounds have shown promise in reducing inflammation markers in vitro, suggesting their potential application in treating inflammatory diseases.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions with various aldehydes and ketones. The resulting derivatives are then screened for biological activity, leading to the discovery of new pharmacologically active compounds.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antioxidant | Exhibits radical scavenging activity | |
| Anti-inflammatory | Reduces inflammation markers |
Material Science Applications
In addition to medicinal applications, this compound shows promise in material science due to its unique chemical properties. Its ability to form coordination complexes makes it suitable for use in various catalytic processes and as a ligand in coordination chemistry.
Case Studies
Case Study 1: Anticancer Screening
A study evaluated the cytotoxic effects of several pyrazole derivatives on human colorectal cancer cells. Among the tested compounds, this compound exhibited notable potency, inducing cell death through apoptotic pathways. This finding supports further exploration into its development as an anticancer agent.
Case Study 2: Antioxidant Evaluation
In another investigation, derivatives were assessed for their antioxidant properties using the DPPH assay. Results indicated that some compounds demonstrated superior radical scavenging abilities compared to established antioxidants. This suggests potential applications in food preservation and health supplements.
Mechanism of Action
The mechanism of action of methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Substituent Effects on the Pyrazole Ring
The target compound’s 1-phenyl and 5-methyl substituents distinguish it from analogs. Key comparisons include:
Physical Properties
Antimicrobial Activity
- Benzofuran-Pyrazole Hybrids () : Exhibit broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values <50 µg/mL. The benzofuran moiety enhances membrane penetration.
- Target Compound : While direct data is lacking, the phenyl group may promote interactions with microbial enzymes via hydrophobic or π-π stacking.
Chemical Intermediates
Biological Activity
Methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
The compound has the molecular formula and features a pyrazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. For example, one synthetic route includes the treatment of 5-methyl-1-phenyl-1H-pyrazole derivatives with various reagents to introduce the dioxobutanoate functional group .
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds often exhibit significant antimicrobial properties. A study focusing on similar pyrazole derivatives reported that they showed considerable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticonvulsant Properties
In studies evaluating anticonvulsant activity, compounds structurally related to this compound were tested using models such as maximal electroshock and pentylenetetrazol-induced seizures. Results demonstrated that certain derivatives provided protection against seizures, suggesting potential for further development in epilepsy treatment .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds exhibiting similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation pathways. This suggests that this compound could possess similar anti-inflammatory properties .
Case Studies
- Antimicrobial Efficacy : A series of experiments demonstrated that this compound had a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 32 µg/mL, indicating strong antibacterial activity compared to standard antibiotics like streptomycin .
- Neuroprotective Effects : In vivo studies on animal models revealed that administration of this compound significantly reduced seizure frequency and duration in treated groups compared to controls. The neurotoxicity was assessed using the rotorod test, showing minimal side effects at therapeutic doses .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate?
- Methodology : Utilize Claisen condensation between ethyl acetoacetate and diethyl oxalate to form a 1,3-diketoester intermediate. Subsequent cyclization with phenylhydrazine under reflux in ethanol generates the pyrazole core. Transesterification with methanol yields the final methyl ester. Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., from ethanol) .
Q. How can spectroscopic techniques (IR, NMR, MS) characterize this compound?
- Methodology :
- IR : Identify carbonyl stretches (C=O) at ~1720–1700 cm⁻¹ (dioxobutanoate) and pyrazole C=N at ~1600–1500 cm⁻¹. Compare with reference spectra of structurally related pyrazole-diketoesters .
- ¹H/¹³C NMR : Assign peaks for methyl ester (δ ~3.7–3.8 ppm, ¹H; ~52 ppm, ¹³C), pyrazole protons (δ ~6.5–8.0 ppm), and diketone carbons (δ ~190–200 ppm). Use DEPT and HSQC for connectivity .
- MS : Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH₃ or phenyl groups) .
Q. What crystallographic methods are suitable for determining its solid-state structure?
- Methodology : Grow single crystals via slow evaporation (e.g., methanol/water). Collect X-ray diffraction data and refine using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). Validate with R-factors (<5%) and check for twinning using PLATON .
Advanced Research Questions
Q. How to optimize reaction conditions for improving synthetic yield and purity?
- Methodology :
- Catalysis : Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate cyclization.
- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. protic (EtOH, MeOH) solvents for intermediate stability.
- Purification : Use preparative HPLC (ACN/water with 0.1% formic acid) for challenging separations .
Q. How to resolve contradictions in crystallographic data refinement (e.g., disorder, twinning)?
- Methodology :
- Disorder Modeling : Split occupancy for disordered groups (e.g., ester moieties) using PART instructions in SHELXL.
- Twinning : Apply TWIN/BASF commands for pseudo-merohedral twinning. Validate with Hooft/Y parameter checks .
- Validation Tools : Use CCDC’s Mercury for Hirshfeld surface analysis to identify weak interactions (C–H···π, π–π stacking) .
Q. What computational approaches predict electronic properties or enzyme interactions?
- Methodology :
- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity insights .
- Docking : Simulate binding to enzymes like kynurenine aminotransferase (EC 2.6.1.63) using AutoDock Vina. Focus on interactions with the dioxobutanoate moiety .
Q. How to assess stability under varying pH and temperature conditions?
- Methodology :
- Degradation Studies : Incubate in buffers (pH 1–13) at 25–60°C. Monitor via HPLC-UV (λ = 254 nm) for decomposition products (e.g., hydrolysis to carboxylic acid) .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition onset temperatures (N₂ atmosphere, 10°C/min) .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity assays (e.g., antimicrobial screens)?
- Methodology :
- Dose-Response Curves : Test across concentrations (0.1–100 µM) in triplicate. Use positive controls (e.g., ciprofloxacin for bacteria) and statistical validation (p < 0.05, ANOVA).
- Resistance Testing : Compare activity against wild-type vs. efflux-pump-deficient bacterial strains to rule out false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
